molecular formula C3H8OTi B1336289 Titanium tetrapropoxide CAS No. 3087-37-4

Titanium tetrapropoxide

Cat. No.: B1336289
CAS No.: 3087-37-4
M. Wt: 107.96 g/mol
InChI Key: LTRIWNVAMDZCFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Titanium tetrapropoxide, also known as titanium(IV) isopropoxide, is a chemical compound with the formula Ti(OCH₂CH₂CH₃)₄. It is a colorless to light-yellow liquid that is widely used in organic synthesis and materials science. This compound is a titanium alkoxide, which means it contains titanium bonded to alkoxide groups. It is known for its reactivity with water and its use in the production of titanium dioxide (TiO₂).

Mechanism of Action

Target of Action

Titanium tetrapropoxide (TTIP) is primarily used in the synthesis of titanium dioxide (TiO2), a compound with significant applications in various fields . The primary target of TTIP is the formation of TiO2, which is used as an electron transport layer in emerging solar cells .

Mode of Action

TTIP interacts with its targets through a process known as the sol-gel method . In this process, TTIP is used as a precursor to synthesize crystallized TiO2 layers at low temperatures . The resulting TiO2 films demonstrate a high porosity microstructure, allowing a large number of photons to penetrate, thereby enhancing the charge carrier conduction mechanism .

Biochemical Pathways

The biochemical pathways influenced by TTIP involve the transformation of TTIP into Ti-containing clusters . This transformation involves the decomposition of TTIP and the formation of intermediate titanium species . The process is influenced by factors such as temperature and the presence of gaseous O2 molecules .

Pharmacokinetics

This reaction is employed in the sol-gel synthesis of TiO2-based materials . The solubility of TTIP in various solvents such as ethanol, ether, benzene, and chloroform influences its bioavailability .

Result of Action

The result of TTIP’s action is the formation of TiO2, which has significant applications in various fields. For instance, TiO2 has been used as an electron transport layer in solar cells . Moreover, TiO2 nanoparticles have shown potential in various biological applications such as antimicrobials, drug delivery, photodynamic therapy, biosensors, and tissue engineering .

Action Environment

The action of TTIP is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the transformation of TTIP into Ti-containing clusters is influenced by temperature and the presence of gaseous O2 molecules . Additionally, the synthesis of crystallized TiO2 at low-temperature conditions has resulted in an enhancement of the electron conduction mechanism, particularly for flexible emerging solar cell applications .

Biochemical Analysis

Preparation Methods

Titanium tetrapropoxide is typically prepared by reacting titanium tetrachloride (TiCl₄) with isopropanol (CH₃CHOHCH₃) in the presence of ammonia. The reaction produces this compound and hydrogen chloride (HCl) as a byproduct: [ \text{TiCl}_4 + 4 \text{CH}_3\text{CHOHCH}_3 \rightarrow \text{Ti(OCH}_2\text{CH}_2\text{CH}_3)_4 + 4 \text{HCl} ]

In industrial settings, the sol-gel method is often employed to produce this compound. This involves hydrolyzing the compound in the presence of water and a catalyst, such as acetic acid, to form a gel-like substance that can be further processed into various forms of titanium dioxide .

Chemical Reactions Analysis

Titanium tetrapropoxide undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

  • Hydrolysis: : When exposed to water, this compound reacts to form titanium dioxide and isopropanol: [ \text{Ti(OCH}_2\text{CH}_2\text{CH}_3)_4 + 2 \text{H}_2\text{O} \rightarrow \text{TiO}_2 + 4 \text{CH}_3\text{CHOHCH}_3 ]

  • Oxidation: : It can be oxidized to form titanium dioxide, which is a key material in various industrial applications.

  • Substitution: : this compound can undergo substitution reactions where the alkoxide groups are replaced by other ligands, such as in the formation of mixed-metal oxides.

Common reagents used in these reactions include water, alcohols, and acids. The major products formed from these reactions are typically titanium dioxide and various organic byproducts .

Scientific Research Applications

Titanium tetrapropoxide has a wide range of scientific research applications:

Comparison with Similar Compounds

Titanium tetrapropoxide can be compared with other titanium alkoxides, such as titanium methoxide, titanium ethoxide, and titanium butoxide. These compounds share similar reactivity patterns but differ in the size and structure of their alkoxide groups.

    Titanium methoxide (Ti(OCH₃)₄): Smaller alkoxide group, higher reactivity.

    Titanium ethoxide (Ti(OCH₂CH₃)₄): Slightly larger than methoxide, similar reactivity.

    Titanium butoxide (Ti(OCH₂CH₂CH₂CH₃)₄): Larger alkoxide group, lower reactivity compared to methoxide and ethoxide.

This compound is unique due to its balance of reactivity and stability, making it suitable for a wide range of applications .

Properties

CAS No.

3087-37-4

Molecular Formula

C3H8OTi

Molecular Weight

107.96 g/mol

IUPAC Name

propan-1-ol;titanium

InChI

InChI=1S/C3H8O.Ti/c1-2-3-4;/h4H,2-3H2,1H3;

InChI Key

LTRIWNVAMDZCFN-UHFFFAOYSA-N

SMILES

CCC[O-].CCC[O-].CCC[O-].CCC[O-].[Ti+4]

Canonical SMILES

CCCO.[Ti]

Key on ui other cas no.

3087-37-4

physical_description

Tetrapropyl orthotitanate appears as a clear yellow liquid with a mild fruity odor. Slightly denser than water and dissolves in water. May irritate skin, eyes, and mucous membranes.
Liquid

Pictograms

Flammable; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Titanium tetrapropoxide
Reactant of Route 2
Titanium tetrapropoxide
Reactant of Route 3
Titanium tetrapropoxide
Reactant of Route 4
Titanium tetrapropoxide
Reactant of Route 5
Titanium tetrapropoxide
Reactant of Route 6
Reactant of Route 6
Titanium tetrapropoxide
Customer
Q & A

Q1: How is titanium tetrapropoxide used in the synthesis of titanium dioxide (TiO₂), and how does the choice of alkoxide influence the final product?

A1: this compound serves as a precursor for synthesizing TiO₂ through hydrolysis and calcination processes []. The chemical nature of the alkoxide used significantly impacts the morphology and specific surface area of the resulting TiO₂ powders []. For instance, using this compound, compared to other alkoxides like titanium tetrabutoxide or titanium tetratertbutoxide, leads to a higher percentage of fine particles (less than 0.5 microns) in the final TiO₂ powder [].

Q2: What is unique about the TiO₂ produced using plasma with this compound as a precursor?

A2: Plasma synthesis, utilizing water plasma and this compound, enables the creation of organometallic titanium oxide particles with distinct properties [, ]. These particles exhibit photosensitivity and possess a unique chemical structure where titanium is primarily present in the O₂-Ti-O₂ state []. This synthesis method facilitates the formation of organometallic compounds through a dehydrogenation process, resulting in TiO₂ nanoparticles with potential applications in various fields [, ].

Q3: How does the incorporation of this compound-derived TiO₂ enhance the properties of polyethylene (PE) films?

A3: Plasma treatment allows the attachment of TiO₂ particles, derived from this compound, onto PE films, creating composite materials with enhanced properties []. These TiOx-PE composites demonstrate a significant ability to remove Cr(VI) from aqueous solutions, highlighting their potential in environmental remediation applications []. The morphology of the TiO₂ particles, observed to change with varying pH levels of the Cr solutions, suggests a dynamic interaction between the composite material and the surrounding environment [].

Q4: Can this compound be used to modify the properties of polymers beyond polyethylene?

A4: Yes, this compound serves as an effective initiator for ring-opening polymerization of ε-caprolactone, a process crucial for producing polycaprolactone, a biodegradable polyester with applications in drug delivery and tissue engineering [, ]. By using a specially designed titanium initiator with an unsaturated group, derived from this compound and 2-allyloxyethanol, functional polycaprolactone with tailored properties can be synthesized [].

Q5: How does the concentration of this compound as an initiator affect the polymerization of ε-caprolactone?

A5: The concentration of this compound directly influences the rheological behavior of the ε-caprolactone polymerization process []. This includes impacting the conversion rate, molecular weight variations, and the viscoelastic properties of the resulting polycaprolactone melt []. Understanding these relationships allows for predicting and controlling the properties of the final polymer product through adjustments in the reaction conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.